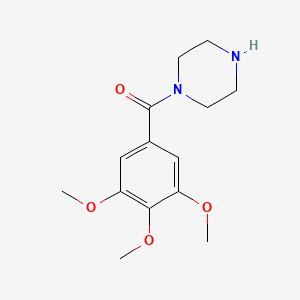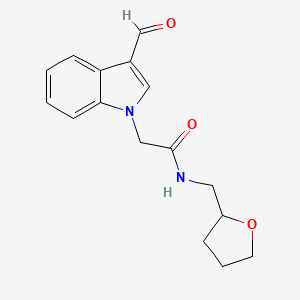
1,2,4-Oxadiazole-5(2H)-thione, 3-(3-pyridinyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "1,2,4-Oxadiazole-5(2H)-thione, 3-(3-pyridinyl)-" is a derivative of the 1,2,4-oxadiazole family, which is known for its diverse biological activities and potential applications in various fields, including materials science and pharmaceuticals. The oxadiazole ring is a five-membered heterocycle containing two carbon atoms, two nitrogen atoms, and one oxygen atom. The presence of the thione group and the pyridinyl substituent suggests that this compound could exhibit unique chemical and physical properties, as well as biological activity.
Synthesis Analysis
The synthesis of 1,2,4-oxadiazole derivatives can be achieved through various methods. For instance, the preparation of 3-pyridyl-4-alkyl (or aryl)-1,2,4-oxadiazole-5(4H)-thiones involves the reaction of N-alkyl (or aryl) pyridine carboxamide oximes with thiophosgene, followed by a rearrangement catalyzed by metallic copper to yield the corresponding 1,2,4-thiadiazole derivatives . Additionally, the synthesis of related 1,3,4-oxadiazole molecules has been reported, where structural variations such as the number of counterions and the size of alkyl chains are systematically investigated .
Molecular Structure Analysis
The molecular structure of 1,2,4-oxadiazole derivatives is characterized by the presence of aromatic rings that are often coplanar, allowing for conjugation and potentially affecting the compound's optical properties . For example, the crystal structure of a related compound, 5-(4-pyridyl)-1,3,4-oxadiazole-2(3H)-thione, has been determined using single-crystal X-ray diffraction analysis, revealing a monoclinic space group and specific geometric parameters .
Chemical Reactions Analysis
The chemical reactivity of 1,2,4-oxadiazole derivatives can be influenced by the substituents attached to the oxadiazole ring. The presence of a pyridinyl group can lead to specific interactions and reactivity patterns. For example, the synthesis of novel compounds from 1,3,4-oxadiazole-2-thione derivatives involves reactions with 2-cyano-4'-bromomethyl biphenyl, indicating the potential for further functionalization .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,4-oxadiazole derivatives are closely related to their molecular structure. The thermal and photophysical properties of these compounds have been systematically investigated, showing that structural changes significantly affect these properties . For instance, the liquid crystalline behavior and photophysical behavior, including emission wavelengths and quantum yields, are influenced by the type and position of counterions . The absorption and fluorescence spectra of these compounds also vary depending on the degree of conjugation and the nature of the substituents .
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization : A study by Dürüst, Ağirbaş, and Sümengen (1991) described the preparation of 3-pyridyl-4-alkyl (or aryl)-1,2,4-oxadiazole-5(4H)-thiones, demonstrating their synthesis and rearrangement under certain conditions, which is crucial for understanding the chemical behavior of these compounds (Dürüst, Ağirbaş, & Sümengen, 1991).
Antimycobacterial Activity : A 1998 study by Gezginci, Martin, and Franzblau investigated the antimycobacterial activity of compounds including 1,2,4-oxadiazole-5-thiones. This research is significant for understanding the potential therapeutic applications of these compounds (Gezginci, Martin, & Franzblau, 1998).
Complex Formation and Structural Analysis : Bharti et al. (2013) conducted a study on the formation of metal complexes with 1,2,4-oxadiazole-5-thiones, providing insights into the structural and photoluminescence properties of these complexes, which could have implications in materials science (Bharti et al., 2013).
Antibacterial and Antifungal Applications : The synthesis and biological evaluation of derivatives of 1,2,4-oxadiazole-5-thiones for antimicrobial and antifungal applications were discussed in a study by Ziaie et al. (2017), indicating the potential of these compounds in medical applications (Ziaie et al., 2017).
Anticancer Properties : Redda and Gangapuram (2007) explored the anticancer activities of substituted 1,3,4-oxadiazolyl tetrahydropyridines, highlighting the importance of these compounds in the development of new cancer therapies (Redda & Gangapuram, 2007).
Antitumor Evaluation : Feng et al. (2012) synthesized and evaluated 1,3,4-oxadiazole-2-thione and 1,2,4-triazole-5-thione derivatives for their antitumor activity, providing valuable information on their potential use in cancer treatment (Feng et al., 2012).
Theoretical Studies : Eshimbetov, Tojiyev, and Ziyaev (2017) conducted a theoretical study of isomeric 1,3,4-oxadiazoles, offering insights into the internal rotations and UV spectra of these compounds, which are crucial for understanding their electronic properties (Eshimbetov, Tojiyev, & Ziyaev, 2017).
Eigenschaften
IUPAC Name |
3-pyridin-3-yl-2H-1,2,4-oxadiazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3OS/c12-7-9-6(10-11-7)5-2-1-3-8-4-5/h1-4H,(H,9,10,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYNBWTWYAPOXGP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC(=S)ON2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50188105 |
Source


|
| Record name | 1,2,4-Oxadiazole-5(2H)-thione, 3-(3-pyridinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50188105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,4-Oxadiazole-5(2H)-thione, 3-(3-pyridinyl)- | |
CAS RN |
345631-78-9 |
Source


|
| Record name | 1,2,4-Oxadiazole-5(2H)-thione, 3-(3-pyridinyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0345631789 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,4-Oxadiazole-5(2H)-thione, 3-(3-pyridinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50188105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoic acid](/img/structure/B1334868.png)
![[3-Acetyl-2-(4-fluoro-phenyl)-4-hydroxy-5-oxo-2,5-dihydro-pyrrol-1-yl]-acetic acid](/img/structure/B1334872.png)

![[2-(4,6-Dimethyl-quinazolin-2-ylamino)-5-oxo-4,5-dihydro-1H-imidazol-4-yl]-acetic acid](/img/structure/B1334875.png)


![4-[5-(4-Methoxy-phenyl)-3-thiophen-2-yl-4,5-dihydro-pyrazol-1-yl]-4-oxo-butyric acid](/img/structure/B1334884.png)



![2-[(2,5-Dioxopyrrolidin-3-YL)thio]benzoic acid](/img/structure/B1334901.png)

